molecular formula C9H7N3O2 B128568 4-Aminocinnoline-3-carboxylic acid CAS No. 143232-59-1

4-Aminocinnoline-3-carboxylic acid

Cat. No.: B128568
CAS No.: 143232-59-1
M. Wt: 189.17 g/mol
InChI Key: HBFRLZPYEYCGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7N3O2. It is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 3-position of the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of cinnoline followed by reduction and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Aminocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 4-nitrocinnoline-3-carboxylic acid, while reduction can revert it to the original this compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Aminocinnoline-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.

    4-Nitrocinnoline-3-carboxylic acid: Contains a nitro group instead of an amino group.

    3-Phenylcinnoline-4-carboxylic acid: Features a phenyl group at the 3-position.

Uniqueness

4-Aminocinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-aminocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRLZPYEYCGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162360
Record name 3-Cinnolinecarboxylic acid, 4-amino-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143232-59-1
Record name 3-Cinnolinecarboxylic acid, 4-amino-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminocinnoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Aminocinnoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Aminocinnoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Aminocinnoline-3-carboxylic acid
Reactant of Route 5
4-Aminocinnoline-3-carboxylic acid
Reactant of Route 6
4-Aminocinnoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.